molecular formula C9H9ClN2O B1363979 1-(4-Chlorophenyl)pyrazolidin-3-one CAS No. 6119-12-6

1-(4-Chlorophenyl)pyrazolidin-3-one

Cat. No. B1363979
M. Wt: 196.63 g/mol
InChI Key: QEWLOWAUHUOAEK-UHFFFAOYSA-N
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Patent
US05922886

Procedure details

90 g (0.9 mol) of ethyl acrylate are added dropwise at 40°-45° C. to a mixture of 15.9 g (234 mmol) of sodium ethoxide, 110 ml of ethanol, 110 ml of toluene and 25.7 g (180 mmol) of 4-chlorophenylhydrazine and the mixture is subsequently stirred for 1 hour at 40° C. The reaction mixture is evaporated to 100 ml and the residue is taken up in water. The resulting mixture is washed a number of times with toluene and the combined organic phases are extracted with 5% strength NaOH. The combined aqueous phases are adjusted to a pH of 6.5 and cooled to 10° C. The solid formed is filtered off with suction, washed with water and dried under reduced pressure.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5]CC)(=O)[CH:2]=[CH2:3].[O-]CC.[Na+].C(O)C.[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22][NH2:23])=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]2[CH2:3][CH2:2][C:1](=[O:5])[NH:23]2)=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
15.9 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
25.7 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NN
Name
Quantity
110 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred for 1 hour at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to 100 ml
WASH
Type
WASH
Details
The resulting mixture is washed a number of times with toluene
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases are extracted with 5% strength NaOH
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC=C(C=C1)N1NC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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